molecular formula C10H21Cl3N4 B13648820 methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

Cat. No.: B13648820
M. Wt: 303.7 g/mol
InChI Key: OLXLNQRDTDWVCJ-NRYJBHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrazine derivatives and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as methanol or acetic acid, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core.

Scientific Research Applications

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H21Cl3N4

Molecular Weight

303.7 g/mol

IUPAC Name

(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;trihydrochloride

InChI

InChI=1S/C10H18N4.3ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;;/h3-4,9,11H,5-8H2,1-2H3;3*1H/t9-;;;/m1.../s1

InChI Key

OLXLNQRDTDWVCJ-NRYJBHHQSA-N

Isomeric SMILES

C[C@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Canonical SMILES

CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.